p-TSF is a white crystalline solid synthesized from p-toluenesulfonyl chloride and sodium fluoride []. It holds significance in organic synthesis and biological research due to its ability to act as a sulfonylating agent and a serine protease inhibitor [, ].
The p-TSF molecule possesses a sulfonyl fluoride group (SO2F) attached to a para-substituted toluene ring (CH3C6H4). The key features of its structure include:
p-TSF can be synthesized through the reaction of p-toluenesulfonyl chloride (p-TsCl) and sodium fluoride (NaF) in an aprotic solvent like acetone [].
p-TsCl + NaF -> p-TSF + NaCl
p-TSF acts as a sulfonylating agent for organometallic reagents. It reacts with the nucleophilic carbon of the organometallic compound to form a sulfone derivative [].
p-TSF covalently modifies the hydroxyl group of the serine residue in serine proteases, inhibiting their enzymatic activity [].
p-TSF can hydrolyze in water to form p-toluenesulfonic acid (p-TsOH) and hydrogen fluoride (HF).
p-TSF + H2O -> p-TsOH + HF
p-TSF acts as a serine protease inhibitor by covalently modifying the hydroxyl group of the serine residue located in the active site of the enzyme. This modification prevents the formation of the enzyme-substrate complex, thereby inhibiting the protease activity [].
p-TSF is a corrosive and toxic compound. It can cause irritation and burns to the skin, eyes, and respiratory tract upon contact or inhalation. It is also a lachrymator, meaning it induces tear production.
Corrosive;Irritant